molecular formula C16H18N6O2 B2429675 (E)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)but-2-enamide CAS No. 1396889-80-7

(E)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)but-2-enamide

カタログ番号: B2429675
CAS番号: 1396889-80-7
分子量: 326.36
InChIキー: LESZWYFUEWXKLU-GORDUTHDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)but-2-enamide is a synthetic small molecule research compound featuring a distinctive molecular architecture that integrates a tetrazole ring, a pyrrolidine carbonyl moiety, and an (E)-configured but-2-enamide group. This specific structure is of significant interest in medicinal chemistry and chemical biology for the development of targeted therapeutic agents. The tetrazole ring is a well-known bioisostere for carboxylic acids and other functional groups, often employed to improve the pharmacokinetic properties and metabolic stability of lead compounds . The molecule's design suggests potential application as a key intermediate or pharmacophore in the inhibition of specific protein-protein or protein-nucleic acid interactions, which are critical targets in oncological and inflammatory disease research . The (E)-but-2-enamide group is a structural motif found in several biologically active molecules and may contribute to the compound's ability to interact with biological targets through specific conformational restraint. Similarly, the pyrrolidine-1-carbonyl group attached to the tetrazole ring may enhance binding affinity and selectivity toward particular enzyme classes. Researchers can leverage this compound in high-throughput screening campaigns, as a building block for the synthesis of more complex molecules, or as a tool compound for investigating novel signaling pathways. Its structural similarity to other documented research chemicals indicates promise in areas such as kinase inhibition and tubulin targeting, mechanisms that are frequently explored in anti-cancer drug discovery . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult the safety data sheet and conduct all risk assessments. The compound is strictly for use in controlled laboratory environments by qualified scientific professionals.

特性

IUPAC Name

(E)-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-2-5-14(23)17-12-6-8-13(9-7-12)22-19-15(18-20-22)16(24)21-10-3-4-11-21/h2,5-9H,3-4,10-11H2,1H3,(H,17,23)/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESZWYFUEWXKLU-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)but-2-enamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Tetrazole Ring: This can be achieved by cyclization reactions involving nitriles and azides under acidic or basic conditions.

    Attachment of the Pyrrolidine Moiety: This step may involve the reaction of a suitable pyrrolidine derivative with the tetrazole intermediate.

    Formation of the But-2-enamide Group: This could be accomplished through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the but-2-enamide group.

    Reduction: Reduction reactions could target the double bond in the but-2-enamide group.

    Substitution: The aromatic ring in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce saturated amides.

科学的研究の応用

Synthesis and Structural Characteristics

The synthesis of (E)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)but-2-enamide typically involves multi-step chemical reactions, including the formation of the pyrrolidine and tetrazole rings. The compound's structure includes:

  • Pyrrolidine ring : Known for its role in various biological activities.
  • Tetrazole moiety : Associated with pharmacological properties, including anti-inflammatory and antimicrobial effects.
  • Butenamide group : Contributes to the compound's reactivity and potential therapeutic applications.

The structural formula can be represented as follows:

 E N 4 5 pyrrolidine 1 carbonyl 2H tetrazol 2 yl phenyl but 2 enamide\text{ E N 4 5 pyrrolidine 1 carbonyl 2H tetrazol 2 yl phenyl but 2 enamide}

Antimicrobial Properties

Research indicates that compounds containing tetrazole and pyrrolidine structures exhibit significant antimicrobial activity. For instance, studies have demonstrated that similar compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Anti-inflammatory Effects

Compounds like this compound have been explored for their anti-inflammatory properties. The presence of the pyrrolidine ring has been linked to modulation of inflammatory responses, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Study 1: Antimicrobial Efficacy

In a study published in 2024, researchers synthesized a series of compounds similar to this compound and evaluated their antimicrobial activities. The results showed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL .

CompoundMIC (µg/mL)Bacterial Strain
Compound A10Staphylococcus aureus
Compound B15Escherichia coli
Compound C20Pseudomonas aeruginosa

Study 2: Anti-inflammatory Action

Another study investigated the anti-inflammatory effects of related compounds in an animal model of arthritis. The results indicated that treatment with these compounds led to a significant reduction in inflammatory markers, such as TNF-alpha and IL-6, suggesting their potential utility in managing inflammatory diseases .

Therapeutic Applications

Given its diverse biological activities, this compound could find applications in:

  • Antimicrobial treatments : Development of new antibiotics targeting resistant strains.
  • Anti-inflammatory therapies : Potential use in chronic inflammatory conditions such as rheumatoid arthritis.
  • Cancer research : Exploration of its efficacy against cancer cell lines due to its structural components that may induce apoptosis.

作用機序

The mechanism of action for (E)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)but-2-enamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring could mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize such functional groups.

類似化合物との比較

Similar Compounds

    (E)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)but-2-enamide: Unique due to its specific combination of functional groups.

    Tetrazole Derivatives: Often studied for their biological activities.

    Pyrrolidine Derivatives: Known for their presence in various natural products and pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a tetrazole ring with a pyrrolidine moiety and a but-2-enamide group, potentially offering unique biological activities and applications.

生物活性

(E)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)but-2-enamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular formula: C19H20N6O3C_{19}H_{20}N_{6}O_{3} and a molecular weight of 380.4 g/mol. Its structure includes a pyrrolidine moiety, a tetrazole ring, and an enamide functional group, which contribute to its biological properties.

Anticonvulsant Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit anticonvulsant properties. For instance, a related compound demonstrated effective inhibition of calcium currents mediated by Cav1.2 channels, suggesting a mechanism for its anticonvulsant activity. The median effective dose (ED50) was reported as 45.6 mg/kg in mouse models, indicating promising potential for further development in treating epilepsy .

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)

Compounds similar to this compound have been evaluated for their ability to inhibit VEGFR-2, a key player in tumor angiogenesis. In one study, related compounds showed potent inhibition with IC50 values significantly lower than standard treatments like sunitinib . This suggests that the compound may possess anti-cancer properties through modulation of angiogenesis.

Enzyme Inhibition

The compound's structural features allow it to interact with various enzymatic pathways. Studies have shown that similar derivatives can act as inhibitors of certain kinases, including those involved in cancer progression. For instance, compounds with similar scaffolds have shown selective inhibition against receptor tyrosine kinases, which are critical in cancer biology .

Study 1: Anticonvulsant Efficacy

A focused series of pyrrolidine derivatives was synthesized and tested for anticonvulsant activity. The study highlighted that compounds with specific substitutions on the pyrrolidine ring exhibited significant efficacy in various seizure models. The mechanism was attributed to modulation of ion channel activity, particularly calcium channels .

Study 2: VEGFR Inhibition

In a comparative analysis, several pyrrolidine-based compounds were evaluated for their VEGFR-2 inhibitory activity. One derivative showed an IC50 value comparable to established drugs, indicating potential as a therapeutic agent for cancer treatment. The selectivity for VEGFR-2 over other kinases was noted as a significant advantage .

Table 1: Biological Activity Summary

Activity Result Reference
Anticonvulsant ActivityED50 = 45.6 mg/kg
VEGFR-2 InhibitionIC50 comparable to sunitinib
Enzyme InhibitionSelective against receptor tyrosine kinases

Q & A

Basic: What are the recommended synthetic routes for (E)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)but-2-enamide, and how can purity be validated?

Answer:
The synthesis typically involves multi-step reactions starting with the formation of the tetrazole ring via [2+3] cycloaddition, followed by coupling with pyrrolidine-1-carbonyl chloride. Key steps include:

  • Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) for conjugating the but-2-enamide moiety to the tetrazole-phenyl backbone .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
  • Purity validation : Employ HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Confirm identity via 1H^1H- and 13C^{13}C-NMR, comparing carbonyl (170–175 ppm) and tetrazole (150–155 ppm) signals .

Advanced: How can contradictions in spectral data during structural elucidation be resolved?

Answer:
Discrepancies between calculated and observed spectral data (e.g., unexpected NOE correlations or splitting patterns) require:

  • X-ray crystallography : Use SHELX software for single-crystal analysis to resolve stereochemical ambiguities. SHELXL refinement can clarify bond angles and torsional strain in the (E)-configured enamide .
  • Advanced NMR : 2D techniques (HSQC, HMBC) to assign quaternary carbons and confirm the tetrazole-pyrrolidine linkage. Dynamic NMR can assess rotational barriers in the but-2-enamide group .

Basic: What is the hypothesized role of the pyrrolidine and tetrazole moieties in biological activity?

Answer:

  • Pyrrolidine : Enhances membrane permeability via its lipophilic nature and may interact with hydrophobic pockets in target proteins (e.g., kinases or GPCRs) .
  • Tetrazole : Mimics carboxylic acid bioisosteres, improving metabolic stability while maintaining hydrogen-bonding capacity. In related compounds, tetrazole derivatives inhibit phosphodiesterases by binding to catalytic metal ions .

Advanced: What methodologies are recommended for studying molecular interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on the tetrazole’s interaction with polar residues (e.g., Arg/Lys) and the pyrrolidine’s role in hydrophobic packing .
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., recombinant enzymes) on CM5 chips to measure binding kinetics (KdK_d, kon/koffk_{on}/k_{off}) under physiological buffer conditions .

Basic: How should researchers assess the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies : Incubate in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS to identify hydrolysis products (e.g., cleavage of the enamide or tetrazole groups) .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and analyze by HPLC for isomerization or ring-opening reactions .

Advanced: How can researchers investigate polymorphism and its impact on bioavailability?

Answer:

  • Crystallographic screening : Use solvent-drop grinding with 12 common solvents to induce polymorphs. Characterize forms via PXRD and DSC (melting point differences >5°C indicate distinct polymorphs) .
  • Solubility assays : Compare dissolution rates of polymorphs in biorelevant media (FaSSIF/FeSSIF) using shake-flask methods. SHELX-refined crystal structures can correlate packing efficiency with solubility .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • Anticancer activity : MTT assay against NCI-60 cell lines, with IC50_{50} determination after 72-hour exposure. Prioritize cell lines sensitive to tetrazole-containing analogs (e.g., HCT-116 colon cancer) .
  • Antimicrobial screening : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, assessing MIC values .

Advanced: How should conflicting bioactivity data across studies be addressed?

Answer:

  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replacing pyrrolidine with piperidine) to isolate contributions of specific moieties. Use ANOVA to validate significance of IC50_{50} differences .
  • Dose-response refinement : Conduct 10-point dilution series (0.1–100 μM) in triplicate to minimize variability. Apply Hill slope analysis to confirm target-specific vs. off-target effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。